molecular formula C16H13Cl2NO4 B4884162 methyl 4-[(3,5-dichloro-4-methoxybenzoyl)amino]benzoate

methyl 4-[(3,5-dichloro-4-methoxybenzoyl)amino]benzoate

Cat. No.: B4884162
M. Wt: 354.2 g/mol
InChI Key: UXPCIWHLZWZJAO-UHFFFAOYSA-N
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Description

Methyl 4-[(3,5-dichloro-4-methoxybenzoyl)amino]benzoate is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzoyl group substituted with dichloro and methoxy groups, linked to a benzoate moiety through an amide bond.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(3,5-dichloro-4-methoxybenzoyl)amino]benzoate typically involves the following steps:

    Starting Materials: The synthesis begins with 3,5-dichloro-4-methoxybenzoic acid and 4-aminobenzoic acid.

    Formation of Amide Bond: The 3,5-dichloro-4-methoxybenzoic acid is first converted to its acyl chloride derivative using thionyl chloride (SOCl₂). This acyl chloride is then reacted with 4-aminobenzoic acid in the presence of a base such as triethylamine (TEA) to form the amide bond.

    Esterification: The resulting amide is then esterified using methanol and a catalyst such as sulfuric acid (H₂SO₄) to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(3,5-dichloro-4-methoxybenzoyl)amino]benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The dichloro groups can participate in nucleophilic aromatic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C).

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Sodium methoxide (NaOCH₃) in methanol.

    Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C).

Major Products

    Substitution: Products with different substituents replacing the chlorine atoms.

    Hydrolysis: 4-[(3,5-dichloro-4-methoxybenzoyl)amino]benzoic acid.

    Reduction: Corresponding amine derivatives.

Scientific Research Applications

Methyl 4-[(3,5-dichloro-4-methoxybenzoyl)amino]benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which methyl 4-[(3,5-dichloro-4-methoxybenzoyl)amino]benzoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of dichloro and methoxy groups can influence its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate
  • Methyl 4-[(3,5-dichloro-4-hydroxybenzoyl)amino]benzoate
  • Methyl 4-[(3,5-dichloro-4-methylbenzoyl)amino]benzoate

Uniqueness

Methyl 4-[(3,5-dichloro-4-methoxybenzoyl)amino]benzoate is unique due to the specific positioning of the dichloro and methoxy groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The methoxy group, in particular, can enhance its solubility and stability, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 4-[(3,5-dichloro-4-methoxybenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2NO4/c1-22-14-12(17)7-10(8-13(14)18)15(20)19-11-5-3-9(4-6-11)16(21)23-2/h3-8H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXPCIWHLZWZJAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Cl)C(=O)NC2=CC=C(C=C2)C(=O)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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